4-Chlorobutanal
Overview
Description
Synthesis Analysis
4-Chlorobutanal can be synthesized through several methods. A notable method involves the preparation from γ-butyrolactone by a ring-opening reaction, followed by halogenation, catalytic hydrogenation, and acetalization. This process is characterized by its accessibility to starting materials, convenient performance, and suitability for commercial production, achieving a total yield of 46.6% (Li De-chen, 2005).
Molecular Structure Analysis
The molecular structure of 4-Chlorobutanal and its derivatives has been extensively studied using various spectroscopic techniques. Crystal and molecular structure analysis through X-ray diffraction studies has confirmed the structure of synthesized molecules, providing insights into their conformation and stability (A. D. Kumar et al., 2016).
Chemical Reactions and Properties
4-Chlorobutanal participates in a variety of chemical reactions, highlighting its versatility in organic synthesis. It has been used in the synthesis of cyclobutane by dehalogenation of 1,4-dihalogenbutanes, demonstrating the relation between radical and metallorganic reaction channels (S. A. Volnina et al., 1990). Furthermore, its involvement in asymmetric synthesis showcases its utility in producing optically pure compounds, essential for pharmaceutical applications (N. Kizaki et al., 2001).
Scientific Research Applications
Electrochemical Behavior and Product Formation
4-Chlorobutanal has been studied in the context of electrochemical reduction at carbon cathodes in dimethylformamide. This research, conducted by Pritts and Peters (1995), explored the reduction of 1,4-dihalobutanes, including 1-chloro-4-iodobutane and 1,4-dichlorobutane, leading to various products like cyclobutane, n-butane, and 1,3-butadiene. This study is significant for understanding the electrochemical behavior and potential applications of compounds like 4-chlorobutanal in industrial chemistry (Pritts & Peters, 1995).
Photocatalytic Detoxification Using Titanium Dioxide
Another application of 4-Chlorobutanal is in the field of photocatalytic detoxification, where it serves as a model compound. Guillard et al. (1999) compared various titania samples in degrading 4-chlorophenol under UV-light and solar energy. This research is relevant for environmental sciences, especially in water treatment and the removal of toxic compounds using photocatalysis (Guillard et al., 1999).
Synthesis and Chemical Properties
Li De-chen (2005) focused on the synthesis of 4-chlorobutanal acetal. The study employed an improved method starting from γ-butyrolactone, providing insights into the synthetic pathways and potential industrial applications of 4-chlorobutanal and its derivatives (Li De-chen, 2005).
Environmental Toxicology and Degradation
Research on the degradation and toxicity of chlorophenols, including compounds related to 4-Chlorobutanal, has been conducted to understand their environmental impact. For example, Cheng et al. (2007) compared the reductive dechlorination of p-chlorophenol using zero-valent iron and nanosized iron, highlighting the significance of this research in groundwater contamination and treatment (Cheng et al., 2007).
properties
IUPAC Name |
4-chlorobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLCJMCQWQQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976944 | |
Record name | 4-Chlorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutanal | |
CAS RN |
6139-84-0 | |
Record name | 6139-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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